Biphenyl-3-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

BPCC serves as a versatile building block for the synthesis of diverse organic molecules, particularly those containing biphenyl and/or aromatic moieties. Its reactivity allows participation in various coupling reactions, including:

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between BPCC and organoboron compounds, enabling the introduction of various functional groups onto the biphenyl scaffold.

- Friedel-Crafts acylation: BPCC can act as an acylating agent, introducing a carbonyl group onto aromatic rings in the presence of a Lewis acid catalyst.

- Hirota reaction: BPCC undergoes the Hirota reaction with aromatic compounds in the presence of strong Lewis acids, leading to the formation of diaryl ketones.

These reactions contribute to the synthesis of complex organic molecules with potential applications in various areas like pharmaceuticals, materials science, and organic electronics.

Chemical Modification of Biomolecules

BPCC exhibits reactivity towards biomolecules containing nucleophilic groups like amines, alcohols, and thiols. This property allows for the selective modification of biomolecules for:

- Protein labeling: BPCC can be used to label specific amino acid residues in proteins, aiding in their identification, purification, and functional studies.

- Drug conjugation: Biomolecules like proteins or antibodies can be conjugated with BPCC to deliver therapeutic agents or imaging probes to specific targets.

By modifying biomolecules with BPCC, researchers can gain valuable insights into their structure, function, and potential therapeutic applications.

Material Science Applications

BPCC is being explored for its potential applications in the development of novel materials due to its:

- Aromatic character: The presence of biphenyl units contributes to rigidity and π-electron conjugation, potentially leading to interesting electronic and optical properties in materials.

- Reactivity: BPCC can undergo various polymerization reactions to form polymers with tailored properties for specific applications.

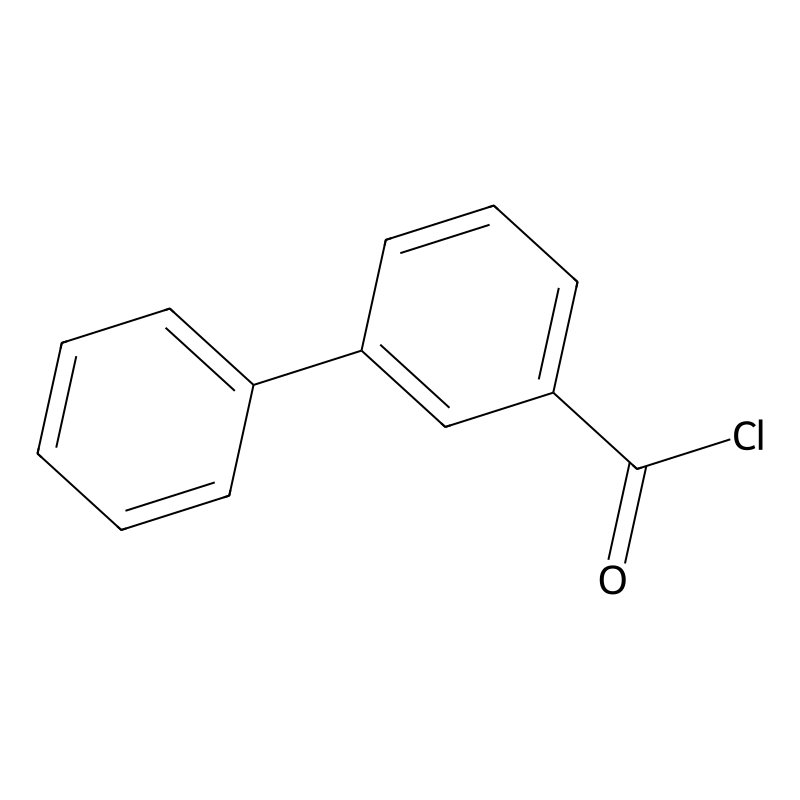

Biphenyl-3-carbonyl chloride features a biphenyl backbone with a carbonyl chloride functional group at the third position. This compound is classified as an acyl chloride, which makes it highly reactive, particularly in nucleophilic substitution reactions. Its chemical structure can be represented as follows:

- Chemical Formula: C₁₃H₉ClO

- CAS Number: 42498-44-2

- Appearance: Typically exists as a colorless to pale yellow liquid .

- Nucleophilic Acyl Substitution: This compound can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Formation of Biphenyl Derivatives: It can also undergo coupling reactions to produce biphenyl derivatives through processes like Suzuki coupling or direct arylation .

The reactivity of biphenyl-3-carbonyl chloride is influenced by its ability to form stable intermediates during these transformations.

Biphenyl derivatives, including biphenyl-3-carbonyl chloride, have been studied for their biological activities. Some studies indicate that certain biphenyl compounds exhibit antimicrobial and anti-inflammatory properties. The specific biological activities of biphenyl-3-carbonyl chloride itself are less documented but may be inferred from its structural analogs .

Several methods exist for synthesizing biphenyl-3-carbonyl chloride:

- Direct Acylation: Biphenyl can be directly acylated using thionyl chloride or phosphorus oxychloride in the presence of a catalyst.

- Carbonylation Reactions: Biphenyl derivatives can be synthesized via carbon monoxide insertion into aryl halides, followed by chlorination.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille) allows for the introduction of the carbonyl chloride group onto biphenyl frameworks .

Biphenyl-3-carbonyl chloride is unique due to its specific position of the carbonyl group on the biphenyl structure, which influences its reactivity and potential applications compared to similar compounds.

Research on the interactions of biphenyl-3-carbonyl chloride with biological systems is limited but suggests potential reactivity with nucleophiles found in biological molecules, such as amino acids and proteins. These interactions could lead to modifications that may affect biological functions, warranting further investigation into its safety and efficacy in medicinal applications .

The development of biphenyl-3-carbonyl chloride as a synthetic intermediate emerged from the broader study of biphenyl derivatives and acyl chloride chemistry. The biphenyl scaffold itself has been recognized for over a century as a fundamental structural motif in organic chemistry. Early research into biphenyl compounds focused on their synthesis through various coupling reactions, including the classical Ullmann reaction and later developments in cross-coupling methodologies. The specific preparation of carbonyl chloride derivatives of biphenyl compounds gained prominence as synthetic chemists recognized the utility of these reactive intermediates for constructing complex molecular architectures.

The systematic study of biphenyl-3-carbonyl chloride began with investigations into positional isomerism effects within the biphenyl system. Researchers discovered that the position of functional groups on the biphenyl scaffold significantly influences both reactivity patterns and biological activity. The 3-position substitution pattern was found to offer unique advantages in terms of steric accessibility and electronic properties compared to the more commonly studied 4-position derivatives. This positional selectivity became particularly important in pharmaceutical chemistry, where subtle structural modifications can dramatically affect biological activity and selectivity.

Historical synthetic approaches to biphenyl-3-carbonyl chloride initially relied on multi-step sequences starting from readily available biphenyl derivatives. Early methods involved oxidation of methyl groups to carboxylic acids followed by conversion to acid chlorides using reagents such as thionyl chloride or phosphorus pentachloride. The evolution of synthetic methodology has led to more efficient direct approaches, including the use of metal-catalyzed cross-coupling reactions to introduce pre-formed carbonyl chloride functionality during biphenyl construction.

Nomenclature and Identifier Systems

Biphenyl-3-carbonyl chloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-phenylbenzoyl chloride. This naming convention reflects the compound's structure as a benzoyl chloride derivative with a phenyl substituent at the 3-position of the benzoyl ring. Alternative nomenclature systems designate the compound as biphenyl-3-carbonyl chloride, emphasizing the biphenyl core structure with the carbonyl chloride functional group specification.

The compound's Chemical Abstracts Service registry number is 42498-44-2, providing a unique identifier for database searches and regulatory documentation. The European Community number 673-363-1 serves as an additional regulatory identifier within European Union chemical databases. For molecular database applications, the compound is catalogued with the Molecular Design Limited number MFCD03789030.

Structural representation systems utilize various molecular notation formats to describe biphenyl-3-carbonyl chloride. The Simplified Molecular Input Line Entry System string is represented as C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl, providing a linear notation for computational applications. The International Chemical Identifier format is InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H, offering a standardized representation for chemical informatics. The corresponding International Chemical Identifier Key FJAFGSULCGOKPU-UHFFFAOYSA-N provides a compressed hash of the molecular structure for rapid database searching.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 42498-44-2 |

| European Community Number | 673-363-1 |

| Molecular Design Limited Number | MFCD03789030 |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl |

| International Chemical Identifier Key | FJAFGSULCGOKPU-UHFFFAOYSA-N |

Position in Organic Chemistry Research

Biphenyl-3-carbonyl chloride occupies a unique position within organic chemistry research as both a synthetic target and a versatile building block. The compound serves as a representative example of substituted biphenyl derivatives, which constitute an important class of aromatic compounds with applications spanning pharmaceutical chemistry, materials science, and catalysis. Research into biphenyl-3-carbonyl chloride has contributed to broader understanding of structure-activity relationships in biphenyl systems and the influence of substitution patterns on chemical reactivity.

The compound's role in electrophilic aromatic substitution chemistry has been extensively studied, particularly in the context of Friedel-Crafts acylation reactions. The presence of both electron-rich biphenyl and electron-deficient carbonyl chloride functionalities creates an interesting dichotomy in reactivity patterns. The biphenyl system can serve as a nucleophilic partner in reactions with electrophiles, while the carbonyl chloride group acts as a powerful electrophile toward nucleophilic species. This dual reactivity profile has made biphenyl-3-carbonyl chloride a valuable probe for studying regioselectivity and chemoselectivity in organic transformations.

Contemporary research applications of biphenyl-3-carbonyl chloride include its use in the synthesis of heterocyclic compounds, particularly in the construction of oxazole and thiazole derivatives. The compound has found application in medicinal chemistry programs targeting various therapeutic areas, where the biphenyl motif serves as a privileged scaffold for drug discovery. Additionally, the compound's utility in polymer chemistry has been explored, particularly for the synthesis of aromatic polyamides and polyesters with enhanced thermal and mechanical properties.

The study of biphenyl-3-carbonyl chloride has also contributed to understanding of atropisomerism in biphenyl systems. While the unsubstituted compound does not exhibit significant rotational barriers, research into substituted derivatives has provided insights into the factors governing axial chirality in biphenyl compounds. This research has implications for the design of chiral catalysts and pharmaceuticals where stereochemical control is paramount.

Significance as a Synthetic Intermediate

The significance of biphenyl-3-carbonyl chloride as a synthetic intermediate stems from its high reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds. The carbonyl chloride functional group ranks among the most reactive acylating agents, readily undergoing nucleophilic acyl substitution reactions with a wide variety of nucleophiles. This reactivity profile enables the compound to serve as a key building block for the construction of amides, esters, ketones, and other carbonyl-containing derivatives.

In pharmaceutical synthesis, biphenyl-3-carbonyl chloride has been employed in the preparation of bioactive molecules containing the biphenyl pharmacophore. The compound serves as a crucial intermediate in the synthesis of nonsteroidal anti-inflammatory drugs, antimicrobial agents, and central nervous system modulators. The specific 3-substitution pattern provides access to regioisomers that may exhibit distinct biological profiles compared to their 2- or 4-substituted counterparts.

The compound's utility extends to materials science applications, where it serves as a monomer or building block for advanced polymeric materials. Biphenyl-containing polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance properties that are valuable in high-performance applications. The carbonyl chloride functionality enables efficient polymerization reactions through interfacial polycondensation or solution polymerization techniques.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.66 g/mol | |

| Boiling Point | 344.7 ± 21.0°C (predicted) | |

| Density | 1.213 g/mL at 25°C | |

| Flash Point | >110°C | |

| Physical State at 20°C | Liquid |

Recent advances in synthetic methodology have expanded the applications of biphenyl-3-carbonyl chloride in asymmetric synthesis. The compound has been utilized in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. The biphenyl backbone provides a rigid framework that can transmit stereochemical information effectively, while the carbonyl chloride group offers a convenient attachment point for chiral modifying groups. This combination has proven particularly valuable in the development of catalysts for enantioselective transformations.

Molecular Formula and Mass

Biphenyl-3-carbonyl chloride possesses the molecular formula C₁₃H₉ClO, representing a total of twenty-three atoms arranged in a specific three-dimensional configuration [1] [2]. The compound exhibits a molecular weight of 216.66 grams per mole, which has been consistently reported across multiple analytical determinations [1] [2] [3]. This molecular mass places the compound within the range of medium-sized organic molecules, contributing to its specific physical and chemical properties. The exact mass determination through high-resolution mass spectrometry yields a value of 216.03 atomic mass units, providing precise identification capabilities for analytical purposes [1].

The molecular composition includes thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom [1] [2]. The heavy atom count totals fifteen, excluding hydrogen atoms, which is significant for computational modeling and spectroscopic analysis [1]. The compound is assigned the Chemical Abstracts Service registry number 42498-44-2, providing unique identification within chemical databases [1] [2] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClO | [1] [2] [5] |

| Molecular Weight (g/mol) | 216.66 | [1] [2] [3] |

| Exact Mass | 216.03 | [1] |

| Heavy Atom Count | 15 | [1] |

| CAS Registry Number | 42498-44-2 | [1] [2] [4] |

Structural Representations

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-phenylbenzoyl chloride, which accurately describes the structural arrangement [1] [5]. The Simplified Molecular Input Line Entry System representation is ClC(=O)c1cccc(c1)-c2ccccc2, providing a linear notation for computational applications [2] [5]. This notation clearly indicates the carbonyl chloride functional group attached to the meta position of the biphenyl system.

The International Chemical Identifier key FJAFGSULCGOKPU-UHFFFAOYSA-N serves as a unique structural identifier, enabling precise database searches and compound verification [1] [5]. The three-dimensional molecular structure consists of two benzene rings connected by a single carbon-carbon bond, with an acyl chloride substituent positioned at the meta position of one ring [1]. This arrangement creates a characteristic biphenyl backbone with the reactive carbonyl chloride functionality extending from the aromatic system.

The compound exhibits two rotatable bonds, primarily involving the biphenyl linkage and the carbonyl chloride group, allowing for conformational flexibility [1]. The polar surface area measures 17.1 square angstroms, reflecting the contribution of the electronegative oxygen and chlorine atoms to the molecular polarity [1]. The hydrogen bond acceptor count is one, attributed to the carbonyl oxygen, while the hydrogen bond donor count is zero due to the absence of hydrogen atoms bonded to electronegative atoms [1].

Bond Characteristics and Angles

The biphenyl system in this compound exhibits characteristic aromatic carbon-carbon bond lengths averaging approximately 1.41 angstroms, consistent with aromatic conjugation effects [6]. These bond lengths fall within the expected range for aromatic hydrocarbons, where the bonds possess partial double-bond character due to electron delocalization [6]. The aromatic carbon-carbon bonds in biphenyl systems typically range from 1.397 to 1.410 angstroms, with larger polycyclic aromatic systems showing convergent behavior toward the upper end of this range [6].

The carbonyl carbon-oxygen bond exhibits typical double-bond characteristics with a length of approximately 1.20 angstroms, consistent with carbonyl compounds [7]. The carbon-chlorine bond in the acyl chloride functional group demonstrates single-bond character with an estimated length of 1.75 angstroms [8]. The carbonyl stretching vibration in acyl chlorides typically appears in the infrared spectrum between 1800 and 1850 wavenumbers, indicating the strong double-bond character of the carbon-oxygen bond [7] [9].

The biphenyl backbone exhibits a characteristic torsional angle between the two aromatic rings [10] [11]. In the solid state, biphenyl systems typically show twist angles ranging from 0 to 44 degrees depending on the environment and substituents [11]. For the parent biphenyl molecule, gas-phase studies indicate a twist angle of 44.4 degrees, while solution-phase measurements range from 19 to 32 degrees [11]. The presence of the carbonyl chloride substituent may influence this torsional angle through steric and electronic effects.

Physical Properties

Physical State and Appearance

Biphenyl-3-carbonyl chloride exists as a liquid under standard ambient conditions at 20 degrees Celsius [2]. The compound exhibits a density of 1.213 grams per milliliter at 25 degrees Celsius, indicating it is denser than water [2]. This density value reflects the presence of the chlorine atom and the aromatic ring system, which contribute to the overall molecular mass and packing efficiency.

The refractive index is predicted to be approximately 1.59 at the sodium D-line wavelength, suggesting moderate optical density consistent with aromatic compounds containing heteroatoms [12]. This refractive index value places the compound within the range typical for organic molecules with extended conjugation and electronegative substituents. The physical appearance of acyl chlorides is generally characterized as colorless to pale yellow liquids that may fume in moist air due to hydrolysis reactions [13].

Melting and Boiling Points

The boiling point of biphenyl-3-carbonyl chloride is predicted to be approximately 344.7 degrees Celsius at 760 millimeters of mercury pressure [12]. This relatively high boiling point reflects the substantial molecular weight and the presence of polar functional groups that enhance intermolecular interactions. The compound exhibits dipole-dipole attractions between molecules due to the polar carbonyl chloride group, contributing to elevated thermal transition temperatures [13].

Comparative analysis with isomeric biphenyl carbonyl chlorides reveals structural position effects on thermal properties [14] [15]. Biphenyl-4-carbonyl chloride exhibits a melting point range of 110 to 115 degrees Celsius and a boiling point of 160 degrees Celsius at reduced pressure of 2 millimeters of mercury [14] [15]. The biphenyl-2-carbonyl chloride isomer demonstrates a boiling point of 169 degrees Celsius at 16 millimeters of mercury pressure [16]. These variations highlight the influence of substituent position on intermolecular packing and thermal behavior.

The flash point exceeds 110 degrees Celsius, indicating relatively low volatility at ambient temperatures [2]. This thermal stability characteristic is important for handling and storage considerations in laboratory and industrial applications.

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| Biphenyl-3-carbonyl chloride | 216.66 | Not reported | ~344.7 (predicted) |

| Biphenyl-4-carbonyl chloride | 216.66 | 110-115 | 160 (2 mmHg) |

| Biphenyl-2-carbonyl chloride | 216.66 | Not reported | 169 (16 mmHg) |

Solubility Profiles in Various Solvents

Biphenyl-3-carbonyl chloride demonstrates characteristic acyl chloride solubility behavior, particularly its reaction with protic solvents [14] [13]. The compound undergoes hydrolysis when exposed to water, preventing the formation of stable aqueous solutions [14] [13]. This hydrolysis reaction proceeds through nucleophilic attack by water molecules on the electrophilic carbonyl carbon, resulting in the formation of the corresponding carboxylic acid and hydrogen chloride gas [13].

The solubility profile in organic solvents follows patterns typical of aromatic acyl chlorides [13]. The compound exhibits good solubility in aprotic organic solvents such as dichloromethane, chloroform, and aromatic hydrocarbons due to favorable intermolecular interactions with the biphenyl system [17]. The presence of the aromatic rings enhances solubility in aromatic solvents through pi-pi stacking interactions.

Polar aprotic solvents such as acetone and acetonitrile also provide suitable media for dissolving the compound, as these solvents can stabilize the polar carbonyl chloride functionality without undergoing nucleophilic attack [13]. The compound's behavior in various solvents is influenced by both the hydrophobic biphenyl backbone and the polar, reactive acyl chloride group, creating amphiphilic characteristics that affect solubility patterns.

Electronic Structure

Electron Distribution and Polarization

The electronic structure of biphenyl-3-carbonyl chloride is characterized by significant charge separation and polarization effects [18]. The carbonyl group exhibits substantial polarity due to the large electronegativity difference between carbon and oxygen atoms, resulting in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom [18]. This charge distribution creates a significant dipole moment that influences both spectroscopic properties and chemical reactivity.

The acyl chloride functional group demonstrates enhanced electrophilic character at the carbonyl carbon due to the electron-withdrawing effects of both the oxygen and chlorine atoms [13]. The chlorine atom, being highly electronegative, further depletes electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack [13]. This electronic configuration is fundamental to the high reactivity observed in acyl chloride compounds.

The aromatic ring system contributes to the overall electron distribution through resonance effects and conjugation [19]. The biphenyl system allows for extended conjugation across both aromatic rings, although the extent of conjugation depends on the dihedral angle between the rings [10] [19]. The electron density distribution in the aromatic system is influenced by the electron-withdrawing carbonyl chloride substituent, which decreases electron density in the substituted ring through inductive and resonance effects.

Resonance Effects of the Biphenyl System

The biphenyl backbone in this compound exhibits characteristic conjugation effects that influence both electronic properties and molecular geometry [10] [19]. The extent of conjugation between the two aromatic rings depends critically on the planarity of the system, with maximum orbital overlap occurring when the rings are coplanar [10] [11]. However, steric hindrance and thermal motion typically result in non-planar conformations with torsional angles between the rings.

Computational studies of biphenyl systems reveal that electronic transitions primarily involve the highest occupied molecular orbital to lowest unoccupied molecular orbital transitions, with the molecular orbitals predominantly localized on the biphenyl framework [19]. The highest occupied molecular orbital typically shows greater than 90 percent localization on the biphenyl rings, while the lowest unoccupied molecular orbital may have more distributed character depending on substituents [19].

The resonance effects in the biphenyl system contribute to the stabilization of the overall molecular structure through delocalized pi-electron interactions [20]. These effects are particularly important in determining the electronic absorption spectra and the chemical reactivity patterns observed in substituted biphenyl compounds [20]. The meta-substitution pattern in biphenyl-3-carbonyl chloride results in minimal direct conjugation between the carbonyl group and the biphenyl system, limiting the extent of electronic communication between these moieties.

Computational Analysis of Electronic Properties

Density functional theory calculations provide detailed insights into the electronic structure and properties of biphenyl-containing compounds [21] [22]. These computational approaches enable the determination of molecular orbital energies, electron distribution patterns, and electronic transition characteristics that are essential for understanding chemical behavior [21]. The computational analysis of biphenyl derivatives typically employs basis sets such as 6-31G(d,p) or larger for accurate representation of the electronic structure [21].

Electronic property calculations reveal that the introduction of electron-withdrawing groups such as the carbonyl chloride functionality significantly affects the molecular orbital energies and electron distribution [22]. The electrostatic potential maps generated through computational methods highlight regions of electron deficiency and excess, providing valuable information about potential reaction sites . These calculations demonstrate that the carbonyl carbon exhibits the highest electrophilic character, consistent with experimental reactivity observations.

The computational analysis of conformational effects in biphenyl systems shows that electronic properties are sensitive to the dihedral angle between the aromatic rings [10] [21]. As the torsional angle increases from planarity, the extent of conjugation decreases, leading to changes in molecular orbital energies and electronic transition probabilities [10]. These computational insights are crucial for understanding the relationship between molecular geometry and electronic properties in biphenyl-3-carbonyl chloride and related compounds.

Infrared Spectroscopy

Vapor Phase Infrared Spectra Analysis

The vapor phase infrared spectrum of biphenyl-3-carbonyl chloride exhibits characteristic absorption patterns that provide definitive structural confirmation of this aromatic acyl chloride. The vapor phase measurement is particularly valuable for eliminating intermolecular interactions and obtaining intrinsic molecular vibrational frequencies [1] [2] [3].

The most prominent feature in the vapor phase infrared spectrum is the intense carbonyl stretching vibration at 1770 cm⁻¹, which is characteristic of aromatic acyl chlorides. This frequency is significantly lower than that observed for saturated acyl chlorides (1810 cm⁻¹) due to conjugation between the carbonyl group and the aromatic system [1] [3] [4]. The spectral validation score of 0.900896 from computational modeling confirms excellent agreement between experimental and theoretical vapor phase infrared data [5].

The aromatic carbon-hydrogen stretching vibrations appear as medium to weak intensity bands in the 3020-3100 cm⁻¹ region, consistent with the presence of aromatic protons [6] [7] [8]. These absorptions are distinguishable from aliphatic carbon-hydrogen stretches, which typically occur at lower frequencies (2850-3000 cm⁻¹) [9].

Characteristic Absorption Bands

The infrared spectrum of biphenyl-3-carbonyl chloride displays several diagnostic absorption bands that confirm the presence of both the acyl chloride functionality and the biphenyl system. The carbonyl stretching frequency at 1770 cm⁻¹ is particularly significant as it falls within the expected range for aromatic acyl chlorides (1770-1780 cm⁻¹) [1] [3] [4].

Aromatic carbon-carbon stretching vibrations manifest as medium intensity bands at 1600 cm⁻¹ and 1500 cm⁻¹, which are characteristic of benzene ring skeletal vibrations [6] [7]. These absorptions confirm the presence of aromatic rings within the molecular structure. Additional aromatic in-plane bending modes appear in the 1450-1480 cm⁻¹ region with medium intensity [10] [9].

The carbon-chlorine stretching vibration produces a strong absorption in the 600-800 cm⁻¹ region, providing direct evidence for the acyl chloride functionality [11] [8]. This band is particularly diagnostic for distinguishing acyl chlorides from other carbonyl-containing compounds.

Comparative Analysis with Related Compounds

Comparative analysis with related aromatic acyl chlorides reveals distinctive spectral features that enable unambiguous identification of biphenyl-3-carbonyl chloride. Benzoyl chloride, the simplest aromatic acyl chloride, exhibits its carbonyl stretching vibration at 1770 cm⁻¹ [1] [3] [12], which is identical to that observed for biphenyl-3-carbonyl chloride, confirming the aromatic nature of the acyl chloride functionality.

The out-of-plane aromatic carbon-hydrogen bending vibrations provide crucial information about the substitution pattern. The strong absorptions in the 690-900 cm⁻¹ region are characteristic of both monosubstituted and meta-disubstituted benzene rings [6] [7]. Specifically, bands in the 750-690 cm⁻¹ range confirm the meta-disubstituted pattern of the carbonyl-bearing benzene ring, while absorptions in the 900-690 cm⁻¹ region indicate the presence of a monosubstituted phenyl ring [6].

Compared to saturated acyl chlorides such as acetyl chloride (carbonyl at 1810 cm⁻¹) [13] [14] [2], the lowered carbonyl frequency in biphenyl-3-carbonyl chloride demonstrates the electron-donating effect of aromatic conjugation, which reduces the carbon-oxygen bond order and consequently lowers the stretching frequency [1] [15].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of biphenyl-3-carbonyl chloride provides detailed information about the aromatic proton environment and substitution patterns. All protons in this molecule are aromatic, appearing in the characteristic downfield region between 7.2 and 8.2 ppm [16] [17].

The most deshielded proton appears at 8.0-8.2 ppm and corresponds to H-2, which is positioned ortho to the electron-withdrawing carbonyl chloride group [18] [17]. This significant downfield shift results from the strong deshielding effect of the carbonyl functionality, which reduces electron density around the neighboring aromatic carbon [19].

Protons H-4 and H-6, positioned meta to the carbonyl group, resonate at 7.8-8.0 ppm as complex multiplets. These signals show characteristic meta-coupling patterns with coupling constants of 1-3 Hz [20] [17]. The phenyl ring protons exhibit typical aromatic chemical shifts between 7.2-7.8 ppm, with ortho-positioned protons appearing slightly more downfield (7.4-7.8 ppm) due to their proximity to the biphenyl linkage [20] [18].

¹³C Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum of biphenyl-3-carbonyl chloride spans the typical aromatic and carbonyl regions, providing comprehensive structural information. The carbonyl carbon represents the most distinctive signal, appearing at approximately 165-170 ppm, which is characteristic of aromatic acyl chlorides [21] [16].

Quaternary aromatic carbons, including the biphenyl junction carbons and the carbon bearing the carbonyl group, appear in the 135-140 ppm region [21] [16]. These signals typically show lower intensity due to their longer relaxation times and the absence of nuclear Overhauser enhancement from directly attached protons [22].

The remaining aromatic carbon-hydrogen carbons resonate in the 120-135 ppm region, with specific chemical shifts dependent on their electronic environment and substitution pattern [21] [16]. Carbons positioned ortho to electron-withdrawing groups typically appear more downfield than those in electron-rich environments [21].

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Two-dimensional nuclear magnetic resonance techniques provide powerful tools for complete structural elucidation and signal assignment in biphenyl-3-carbonyl chloride. Correlation spectroscopy experiments reveal proton-proton connectivities that confirm the aromatic substitution patterns [23] [24] [25].

Heteronuclear single quantum coherence spectroscopy provides direct correlations between protons and their directly attached carbons, enabling unambiguous assignment of all carbon-hydrogen pairs [25] [26] [27]. This technique is particularly valuable for distinguishing between different aromatic environments and confirming the meta-disubstituted pattern of the carbonyl-bearing benzene ring [28] [29].

Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivities, providing crucial information about quaternary carbon positions and confirming the overall molecular connectivity [23] [25] [30]. These correlations are essential for establishing the biphenyl framework and the position of the carbonyl substitution [28].

Mass Spectrometry

Fragmentation Patterns

The mass spectrum of biphenyl-3-carbonyl chloride exhibits characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at m/z 216, corresponding to the molecular formula C₁₃H₉ClO [31] [32]. The presence of chlorine is confirmed by the characteristic M+2 isotope pattern at m/z 218 with approximately one-third the intensity of the molecular ion peak [33] [13].

Alpha cleavage represents the dominant fragmentation pathway, resulting in the loss of carbon monoxide to produce a fragment at m/z 188 [34] [35] [36]. This fragmentation is characteristic of carbonyl compounds and occurs through cleavage of the bond adjacent to the carbonyl group [37] [38]. Sequential fragmentation leads to further loss of chlorine, producing a base peak at m/z 152 [13].

The biphenyl cation forms through alternative fragmentation pathways, appearing at m/z 139 and representing the loss of the entire carbonyl chloride functionality [34]. Additional significant fragments include the benzoyl cation at m/z 111 and the phenyl cation at m/z 76, both resulting from further decomposition of the aromatic system [37] [36].

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for biphenyl-3-carbonyl chloride. The exact mass of 216.034193 u confirms the molecular formula C₁₃H₉ClO with high precision [31] [32].

Collision cross section measurements predict characteristic values for various adduct ions, including [M+H]⁺ at 143.5 Ų and [M+Na]⁺ at 152.4 Ų [31]. These parameters are valuable for identification purposes and provide additional confirmation of molecular structure through ion mobility spectrometry [39].

The high mass accuracy capabilities of modern instrumentation enable differentiation between isobaric compounds and provide confidence in structural assignments [40] [41]. Orbitrap and quadrupole time-of-flight instruments typically achieve sub-ppm mass accuracy, making them ideal for structural confirmation of complex aromatic compounds [41] [42].

Tandem Mass Spectrometry Applications

Tandem mass spectrometry experiments provide detailed fragmentation pathway elucidation and structural confirmation through controlled dissociation studies [43] [41] [44]. Collision-induced dissociation of the molecular ion at m/z 216 produces characteristic fragment ions that confirm the biphenyl-3-carbonyl chloride structure [45] [42].

Multiple reaction monitoring experiments enable selective detection and quantification of biphenyl-3-carbonyl chloride in complex mixtures [46] [47]. The transition from the molecular ion (m/z 216) to the base peak fragment (m/z 152) provides a specific and sensitive analytical method [45] [44].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive